

Spectroscopic Validation of 4-Butoxy-3methoxybenzaldehyde Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: 4-Butoxy-3-methoxybenzaldehyde

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For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectroscopic data to validate the synthesis of **4-Butoxy-3-methoxybenzaldehyde**, a valuable intermediate in various chemical syntheses.

The target compound, **4-Butoxy-3-methoxybenzaldehyde**, is commonly synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a butyl halide, such as 1-bromobutane, to form the desired ether product.

This guide outlines the expected outcomes from various spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the successful synthesis of **4-Butoxy-3-methoxybenzaldehyde** and to distinguish it from the starting materials.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for the starting materials (Vanillin and 1-Bromobutane) and the final product (**4-Butoxy-3-methoxybenzaldehyde**). Careful



comparison of the spectra obtained from the synthesized product with this reference data is crucial for confirming its identity and purity.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ [ppm])

Assignment	Vanillin	1-Bromobutane	4-Butoxy-3- methoxybenzaldehy de
Aldehyde (-CHO)	~9.82	-	~9.84
Aromatic (H-2)	~7.42 (d)	-	~7.43 (d)
Aromatic (H-6)	~7.42 (dd)	-	~7.41 (dd)
Aromatic (H-5)	~7.05 (d)	-	~6.96 (d)
Hydroxyl (-OH)	~6.39 (s)	-	-
Methoxy (-OCH₃)	~3.96 (s)	-	~3.90 (s)
Butoxy (- OCH ₂ CH ₂ CH ₂ CH ₃)	-	~3.41 (t)	~4.06 (t)
Butoxy (- OCH ₂ CH ₂ CH ₂ CH ₃)	-	~1.82 (quint)	~1.85 (sext)
Butoxy (- OCH ₂ CH ₂ CH ₂ CH ₃)	-	~1.48 (sext)	~1.51 (sext)
Butoxy (- OCH ₂ CH ₂ CH ₂ CH ₃)	-	~0.95 (t)	~0.99 (t)

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ [ppm])



Assignment	Vanillin	1-Bromobutane	4-Butoxy-3- methoxybenzaldehy de
Aldehyde (C=O)	~191.1	-	~191.0
Aromatic (C-4)	~151.7	-	~153.8
Aromatic (C-3)	~147.2	-	~149.5
Aromatic (C-1)	~129.9	-	~130.0
Aromatic (C-6)	~127.6	-	~126.5
Aromatic (C-2)	~114.6	-	~111.9
Aromatic (C-5)	~108.7	-	~111.4
Methoxy (-OCH₃)	~56.0	-	~56.0
Butoxy (-OCH ₂)	-	~33.5	~68.8
Butoxy (-CH ₂ CH ₂)	-	~31.0	~31.2
Butoxy (-CH ₂ CH ₃)	-	~19.2	~19.3
Butoxy (-CH₃)	-	~13.5	~13.9

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)



Functional Group	Vanillin	1-Bromobutane	4-Butoxy-3- methoxybenzaldehy de
O-H stretch (phenolic)	~3200-3400 (broad)	-	Absent
C-H stretch (aromatic)	~3000-3100	-	~3000-3100
C-H stretch (aliphatic)	~2850-2970	~2870-2960	~2870-2960
C=O stretch (aldehyde)	~1665	-	~1680
C=C stretch (aromatic)	~1585, ~1510	-	~1580, ~1510
C-O stretch (ether)	~1270, ~1155	~1100	~1260, ~1135
C-Br stretch	-	~560-650	Absent

Table 4: Mass Spectrometry Data (m/z)

Assignment	Vanillin	1-Bromobutane	4-Butoxy-3- methoxybenzaldehy de
Molecular Ion [M]+	152	136/138 (due to Br isotopes)	208
[M-H]+	151	-	207
[M-CH₃] ⁺	137	-	193
[M-CHO]+	123	-	179
[M-C ₄ H ₉] ⁺ (loss of butyl group)	-	-	151
[C ₄ H ₉] ⁺ (butyl cation)	-	57	57 (if fragmentation occurs)



Experimental Protocols

Synthesis of 4-Butoxy-3-methoxybenzaldehyde via Williamson Ether Synthesis

- Materials:
 - Vanillin
 - 1-Bromobutane
 - Potassium Carbonate (K₂CO₃), anhydrous
 - Acetone, anhydrous
 - Diethyl ether
 - Saturated sodium chloride solution (brine)
 - Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1.0 equivalent) in anhydrous acetone.
- Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
- Stir the mixture vigorously at room temperature for 20-30 minutes.
- Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetone.



- Dissolve the residue in diethyl ether and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

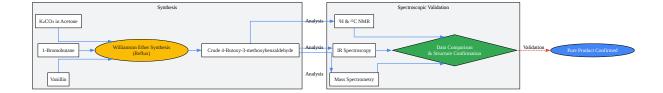
Spectroscopic Analysis

- ¹H and ¹³C NMR Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the substance in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum of the sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.
 - Record the spectrum over the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Mass Spectrometry (MS):
 - Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
 - Ionize the sample using a suitable method, such as Electron Ionization (EI).



 Analyze the mass-to-charge ratio (m/z) of the resulting ions to determine the molecular weight and fragmentation pattern of the compound.

Mandatory Visualization



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Caption: Workflow for the synthesis and spectroscopic validation of **4-Butoxy-3-methoxybenzaldehyde**.

Discussion of Expected Spectroscopic Changes

The successful synthesis of **4-Butoxy-3-methoxybenzaldehyde** from vanillin and **1-** bromobutane will result in distinct and predictable changes in the spectroscopic data:

• ¹H NMR: The most significant change will be the disappearance of the broad singlet corresponding to the phenolic hydroxyl proton of vanillin. Concurrently, new signals will appear in the aliphatic region, characteristic of the butyl group: a triplet around 4.06 ppm for the -OCH₂- protons, and multiplets for the other methylene groups, and a triplet for the terminal methyl group.



- 13C NMR: The carbon spectrum will show the appearance of four new signals corresponding to the butyl group. The chemical shift of the aromatic carbon attached to the oxygen (C-4) will also shift slightly downfield due to the ether linkage.
- IR Spectroscopy: The broad absorption band of the phenolic O-H stretch in vanillin's spectrum will be absent in the product's spectrum. The presence of new C-H stretching vibrations from the butyl group will be observed. The characteristic C-Br stretch from 1-bromobutane will also be absent.
- Mass Spectrometry: The molecular ion peak will shift from m/z 152 for vanillin to m/z 208 for the product, confirming the addition of the butyl group (C₄H₉, mass = 57) and the loss of a proton. A key fragment at m/z 151, corresponding to the loss of the butyl radical, provides strong evidence for the formation of the ether.

Conclusion

By systematically applying and comparing the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently validate the successful synthesis of **4-Butoxy-3-methoxybenzaldehyde**. The disappearance of key functional group signals from the starting materials and the appearance of new, characteristic signals for the product provide unambiguous evidence of the chemical transformation. This rigorous spectroscopic analysis is an indispensable step in ensuring the identity, purity, and quality of synthesized compounds for further research and development.

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